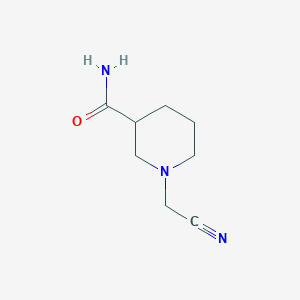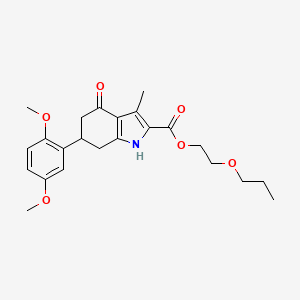
1-(cyanomethyl)piperidine-3-carboxamide
Descripción general
Descripción
1-(cyanomethyl)piperidine-3-carboxamide, also known as CP-55940, is a synthetic cannabinoid that has gained significant attention in the field of scientific research due to its potential applications in the study of the endocannabinoid system. This compound is a potent agonist of both CB1 and CB2 receptors, which are known to play a critical role in a variety of physiological processes, including pain perception, appetite regulation, and immune function. The purpose of
Aplicaciones Científicas De Investigación
1-(cyanomethyl)piperidine-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potential applications in the study of pain perception, appetite regulation, and immune function, among other areas. Additionally, 1-(cyanomethyl)piperidine-3-carboxamide has been used to investigate the potential therapeutic benefits of cannabinoids in treating various conditions, including chronic pain, multiple sclerosis, and epilepsy.
Mecanismo De Acción
1-(cyanomethyl)piperidine-3-carboxamide is a potent agonist of both CB1 and CB2 receptors, which are part of the endocannabinoid system. When 1-(cyanomethyl)piperidine-3-carboxamide binds to these receptors, it activates a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and cellular function. The exact mechanisms by which 1-(cyanomethyl)piperidine-3-carboxamide exerts its effects are still being studied, but it is believed to modulate the release of neurotransmitters and other signaling molecules in the brain and other tissues.
Biochemical and Physiological Effects:
1-(cyanomethyl)piperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play critical roles in regulating mood, appetite, and pain perception. Additionally, 1-(cyanomethyl)piperidine-3-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in the treatment of various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyanomethyl)piperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. Additionally, its synthetic nature allows for precise control over dosage and purity, which is important in scientific research. However, there are also limitations to its use, including potential side effects and the need for specialized equipment and expertise to handle and administer the compound safely.
Direcciones Futuras
There are several future directions for the study of 1-(cyanomethyl)piperidine-3-carboxamide. One area of interest is the potential therapeutic applications of cannabinoids in treating various conditions, including chronic pain, multiple sclerosis, and epilepsy. Additionally, there is ongoing research into the mechanisms by which 1-(cyanomethyl)piperidine-3-carboxamide exerts its effects, which may lead to the development of new drugs that target the endocannabinoid system. Finally, there is a need for further research into the potential side effects and safety of 1-(cyanomethyl)piperidine-3-carboxamide, particularly in the context of long-term use.
Propiedades
IUPAC Name |
1-(cyanomethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-2,4-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSNWAWAEPJOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327628 | |
| Record name | 1-(cyanomethyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyanomethyl)piperidine-3-carboxamide | |
CAS RN |
695200-27-2 | |
| Record name | 1-(cyanomethyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide](/img/structure/B4301935.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(5-methylisoxazol-3-yl)butanamide](/img/structure/B4301950.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-cyanophenyl)butanamide](/img/structure/B4301960.png)
![ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B4301964.png)
![ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4301970.png)
![3-(4-isopropoxyphenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4301976.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4301982.png)
![ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301985.png)
![5-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4301987.png)
![ethyl 3-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301996.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301999.png)


![4-(acetylamino)-N-(3-benzyl-5-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)butanamide](/img/structure/B4302035.png)